molecular formula C13H16Cl2N2 B13435116 1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride

1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B13435116
M. Wt: 271.18 g/mol
InChI Key: KHJHFYAGQZYCLC-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride, also known in research contexts as ARL 15896AR, is a low-affinity, uncompetitive N-methyl-D-aspartic acid (NMDA) receptor antagonist . This compound has demonstrated significant neuroprotective properties in preclinical studies, showing efficacy in rodent models of global and focal ischemia . Specifically, research indicates that it can extend survival during hypoxia and, when administered post-ischemia, provides significant protection to CA1 hippocampal neurons following global ischemia . In models of focal ischemia, such as middle cerebral artery occlusion (MCAO), this compound was found to significantly reduce cortical infarct volume and, in longer-term studies, helped prevent certain motor impairments, as assessed by functional correlates like the staircase test . Its mechanism of action, as an uncompetitive NMDA antagonist, positions it as a valuable pharmacological tool for neuroscience research, particularly for investigating pathways involved in neuronal excitotoxicity and ischemic damage . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJHFYAGQZYCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

One prevalent method involves the reductive amination of ketones or aldehydes, as described in patent literature and research articles:

  • Starting materials : Benzaldehyde derivatives or phenylacetophenone, and 2-pyridinemethanamine.
  • Reaction conditions : The ketone reacts with 2-pyridinemethanamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

Example :

  • The reaction of phenylacetophenone with 2-pyridinemethanamine under catalytic hydrogenation conditions (using Pd/C catalyst) in ethanol or methanol, at temperatures around 45–50°C under hydrogen pressure (12–15 kg/cm²), yields the corresponding ethan-1-amine derivative.

Nucleophilic Substitution and Cyclization

Alternatively, a nucleophilic substitution approach can be employed:

  • Step 1 : Synthesis of phenyl-2-chloroethan-1-one via chlorination of phenyl-2-ethanone.
  • Step 2 : Nucleophilic attack by 2-aminopyridine to form the amino-ethyl intermediate.
  • Step 3 : Cyclization or reduction steps to obtain the target amine.

Oxidative Methods

Oxidation of phenyl-2-ethan-1-one derivatives using selenium dioxide or other oxidants can produce phenylglyoxals, which then react with primary amines to form the desired compounds.

Conversion to Dihydrochloride Salt

The free base 1-Phenyl-2-(pyridin-2-yl)ethan-1-amine is typically converted into its dihydrochloride salt through:

  • Reaction with Hydrochloric Acid : The free amine is dissolved in a suitable solvent such as methanol or ethanol, followed by the addition of concentrated hydrochloric acid.
  • Crystallization : The resulting salt precipitates out upon cooling, is filtered, washed, and dried.

Reaction conditions :

  • Solvent: Methanol or ethanol.
  • Acid: Hydrochloric acid, often in excess to ensure complete salt formation.
  • Temperature: Ambient or slightly elevated (around 25°C).
  • Yield: Typically high, with reported yields exceeding 70% for the salt form.

Industrial-Scale Preparation

Process Optimization

Patents such as US9512077B2 describe an industrial process involving:

  • Stepwise reaction : Starting from phenyl-2-acetamide derivatives, which are reduced using hydrogen in the presence of Pd/C catalyst under controlled pressure and temperature.
  • Purification : Crystallization and salt formation steps to obtain high-purity dihydrochloride.

Yield and Purity Data

Method Starting Material Reagents Conditions Yield (%) Notes
Reductive amination Phenylacetophenone + 2-pyridinemethanamine Hydrogen, Pd/C 45–50°C, 12–15 kg/cm² H₂ ~70–80 Suitable for large scale
Nucleophilic substitution Phenyl-2-chloroethan-1-one + 2-aminopyridine Acidic conditions RT to 50°C 60–75 Requires purification
Oxidative route Phenyl-2-ethan-1-one derivatives Selenium dioxide Reflux 65–75 Used for specific derivatives

Data Tables Summarizing Preparation Methods

Preparation Method Starting Materials Reagents & Conditions Yield (%) Advantages References
Reductive amination Phenylacetophenone + 2-pyridinemethanamine H₂, Pd/C, ethanol, 45–50°C 70–80 High yield, scalable ,
Nucleophilic substitution Phenyl-2-chloroethan-1-one + 2-aminopyridine Acidic, RT–50°C 60–75 Versatile, straightforward ,
Oxidative synthesis Phenyl-2-ethan-1-one derivatives Selenium dioxide, reflux 65–75 Suitable for specific derivatives

Notes on Process Optimization and Industrial Application

  • Reaction solvents : Methanol and ethanol are preferred for their solubility and ease of handling.
  • Catalysts : Palladium on carbon is standard for hydrogenation steps.
  • Purification : Recrystallization from acetone, diethyl ether, or ethyl acetate ensures high purity.
  • Yield considerations : Multi-step processes may reduce overall yield; process optimization aims to maximize yield and purity.

Supporting Literature and Research Findings

  • Patents and research articles demonstrate the feasibility of synthesizing 1-Phenyl-2-(pyridin-2-yl)ethan-1-amine via reductive amination and nucleophilic substitution, with high yields and industrial relevance.
  • The salt formation with hydrochloric acid is straightforward, producing stable dihydrochloride salts suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The phenyl and pyridinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitutions

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride (153200-70-5) C₁₃H₁₆Cl₂N₂ 263.18 Secondary amine; phenyl + pyridin-2-yl groups Chiral building block for pharmaceuticals, ligand design
2-(Pyridin-3-yl)ethan-1-amine dihydrochloride C₇H₁₂Cl₂N₂ 195.09 Primary amine; pyridin-3-yl group Intermediate in triazine synthesis; lower molecular weight, higher polarity
(1S)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride (2247088-16-8) C₈H₁₄Cl₂N₂O 225.12 Methoxy substituent; chiral center Enhanced solubility due to methoxy group; used in enantioselective reactions
(S)-1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride (1609680-93-4) C₁₂H₂₀Cl₂N₂ 263.21 Pyrrolidin-1-yl group instead of pyridine Altered basicity; potential CNS activity due to pyrrolidine moiety
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride C₁₀H₁₃ClN₄ 224.69 Triazole ring instead of pyridine Improved metabolic stability; applications in kinase inhibitor design

Key Differences in Physicochemical Properties

  • Solubility : The methoxy-substituted analogue (CAS: 2247088-16-8) exhibits higher aqueous solubility compared to the phenyl-pyridine parent compound due to the polar methoxy group .
  • Chirality : The target compound and its (1S)-methoxy derivative (CAS: 2247088-16-8) possess chiral centers, critical for enantioselective synthesis of drugs like β-blockers or antidepressants .

Q & A

Basic: What are the standard synthetic routes for preparing 1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride, and what key reaction conditions influence yield?

The synthesis typically involves a multi-step process, starting with the condensation of a pyridine derivative (e.g., 2-pyridinecarboxaldehyde) with a phenethylamine precursor. Key steps include:

  • Reductive amination : Using sodium cyanoborohydride or hydrogen gas with palladium catalysts to form the secondary amine bond .
  • Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.
    Critical conditions include solvent polarity (e.g., methanol or dichloromethane), temperature control (20–40°C for reductive steps), and stoichiometric ratios of reagents to minimize byproducts .

Advanced: How can computational methods optimize the enantioselective synthesis of this compound?

Quantum mechanical calculations (e.g., density functional theory) can predict transition states and identify chiral catalysts (e.g., BINAP-ruthenium complexes) to enhance enantiomeric excess. For example:

  • Reaction path modeling : Simulating energy barriers for stereochemical outcomes .
  • Chiral auxiliary design : Computational screening of ligands to improve asymmetric induction during reductive amination .
    These methods reduce experimental trial-and-error, enabling >90% enantiomeric purity in optimized protocols .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing purity and structure?

  • NMR : 1^1H and 13^{13}C NMR confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenyl groups) and carbon backbone integrity .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify purity (>98%) and resolve polar impurities .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 245.1 for the free base) .

Advanced: How can researchers resolve contradictions in biological activity data between stereoisomers?

Discrepancies often arise from differential receptor binding affinities. Methodological approaches include:

  • Chiral separation : Use of chiral HPLC columns (e.g., amylose-based) to isolate enantiomers .
  • Docking simulations : Molecular modeling to compare binding poses with target proteins (e.g., monoamine transporters) .
  • In vitro assays : Dose-response curves in cell lines expressing specific receptors to quantify EC50_{50} differences .

Basic: What are common impurities in synthesis, and how are they controlled?

  • Byproducts : Unreacted starting materials (e.g., pyridine derivatives) or over-reduced intermediates.
  • Control strategies :
    • Purification : Recrystallization from ethanol/water mixtures removes hydrophilic impurities .
    • In-process monitoring : TLC (Rf_f = 0.3 in ethyl acetate/methanol 4:1) tracks reaction progress .

Advanced: What methodologies improve solubility for pharmacological assays without compromising stability?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO/water mixtures (<5% DMSO) to enhance aqueous solubility .
  • pH adjustment : Buffered solutions (pH 4–5) stabilize the dihydrochloride salt while maintaining ionized states for bioavailability studies .
  • Nanoformulation : Lipid-based nanoparticles (50–100 nm) improve cellular uptake in in vitro models .

Basic: How does the compound’s structure influence its reactivity in further derivatization?

The pyridine ring acts as a weak base (pKa ~4.5), enabling electrophilic substitution at the 3-position. The ethylamine backbone facilitates nucleophilic reactions (e.g., acylation with acetic anhydride) under mild conditions (0–5°C) .

Advanced: What kinetic studies are critical for scaling up synthesis sustainably?

  • Reaction calorimetry : Measures heat flow to optimize exothermic steps (e.g., HCl addition) and prevent runaway reactions .
  • Green chemistry metrics : Atom economy (85% for reductive amination) and E-factor analysis (<10 kg waste/kg product) guide solvent selection (e.g., switch from DCM to 2-MeTHF) .

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